molecular formula C19H22N4O3 B5642451 (1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-isonicotinoyl-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-isonicotinoyl-3,6-diazabicyclo[3.2.2]nonane

Cat. No. B5642451
M. Wt: 354.4 g/mol
InChI Key: GUHXQVMBVJPPAP-GOEBONIOSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-isonicotinoyl-3,6-diazabicyclo[3.2.2]nonane" involves intricate steps that ensure the formation of its complex structure. A study by Veremeeva et al. (2019) on the synthesis of 3,7-bis(dialkylaminoacetyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonanes highlights the ability of these compounds to undergo conformational reorganization under various conditions, such as changes in solvent polarity, protonation, or complexation with LaCl3 (Veremeeva et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds within this family is characterized by their diazabicyclo[3.3.1]nonane core, which can adopt various conformations. Fernández et al. (1995) conducted a structural and conformational study of esters derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, revealing that these compounds prefer a chair-chair conformation with equatorial N-substituents (Fernández et al., 1995).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their diazabicyclo[3.3.1]nonane scaffold, which interacts with various reagents to produce a wide range of derivatives. Eibl et al. (2013) demonstrated that modifying one nitrogen of the 3,7-diazabicyclo[3.3.1]nonane scaffold with a carboxamide group displaying a hydrogen bond acceptor functionality resulted in compounds with higher affinities and selectivity for α4β2(∗) nicotinic acetylcholine receptors, showcasing the impact of small structural changes on chemical reactivity and interaction (Eibl et al., 2013).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, and solubility, of these compounds are determined by their molecular structure and conformation. The chair-chair conformation with equatorial N-substituents, as observed in studies by Fernández et al. (1995), suggests that these physical properties might be significantly influenced by the spatial arrangement of atoms and functional groups within the molecule.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with various reagents, and stability, are crucial for understanding the behavior of these compounds in different environments. The ability of the diazabicyclo[3.3.1]nonane core to undergo conformational changes under different conditions, as discussed by Veremeeva et al. (2019), points to a versatile chemical nature that can be harnessed for various applications.

For more insights into the synthesis, structure, reactions, and properties of related compounds, these references provide valuable information:

properties

IUPAC Name

[(1S,5R)-6-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-12-17(13(2)26-21-12)19(25)23-10-14-3-4-16(23)11-22(9-14)18(24)15-5-7-20-8-6-15/h5-8,14,16H,3-4,9-11H2,1-2H3/t14-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHXQVMBVJPPAP-GOEBONIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CC3CCC2CN(C3)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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